molecular formula C49H78O18 B116080 Zizyphoiside C CAS No. 156408-67-2

Zizyphoiside C

Cat. No. B116080
M. Wt: 955.1 g/mol
InChI Key: DPKBVIDMZOJSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zizyphoiside C is a natural compound that is found in the leaves of Zizyphus jujuba Mill. It has been studied extensively for its potential therapeutic properties.

Scientific Research Applications

Structural Elucidation

  • Structural Analysis : Zizyphoiside C, along with other saponins like Zizyphoisides D and E, was isolated from Alphitonia zizyphoides, a medicinal plant in the Samoan rainforest. Using high-field NMR experiments, the structure of Zizyphoiside C was determined, revealing it consists of the aglycone, jujubogenin, with attached sugar units and an unsaturated side-chain (Li et al., 1994).

Pharmacological Effects

  • Neuroprotective Properties : A study on the methanol extract of Zizyphi Spinosi Semen (ZSS), which contains Zizyphoiside C, demonstrated protective effects against N-methyl-D-aspartate (NMDA)-induced neurotoxicity in rat cerebellar granule neurons. This suggests potential neuroprotective applications of Zizyphoiside C (Park et al., 2004).

  • Antidiabetic and Antioxidant Activity : Zizyphus spina-christi, a plant containing Zizyphoiside C, showed hypoglycemic and antihyperglycemic effects in rats. This indicates possible applications of Zizyphoiside C in managing diabetes (Glombitza et al., 1994).

  • Vasorelaxant Effects : Ziziphora clinopodioides, containing Zizyphoiside C, exhibited vasorelaxant properties in rat aortic rings. This suggests potential use in treating hypertension (Sénéjoux et al., 2010).

Biochemical Studies

  • In Vivo Substance Characterization : A comprehensive study characterized the in vivo substances of Ziziphi Spinosae Semen in rats using advanced analytical techniques, contributing to understanding the pharmacokinetics of compounds like Zizyphoiside C (Li et al., 2020).

  • Molecular Interaction and Activation : Research on Zizimin1, a Cdc42-specific guanine nucleotide exchange factor, has shown its interaction and regulation by Zizyphoiside C. This provides insight into the cellular signaling pathways influenced by Zizyphoiside C (Meller et al., 2008).

  • Dimerization and Activation Mechanisms : Another study on Zizimin1 revealed how Zizyphoiside C influences dimerization and activation, contributing to understanding its role in cellular processes (Meller et al., 2004).

properties

CAS RN

156408-67-2

Product Name

Zizyphoiside C

Molecular Formula

C49H78O18

Molecular Weight

955.1 g/mol

IUPAC Name

[2-[2-[3,5-dihydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate

InChI

InChI=1S/C49H78O18/c1-22(2)16-25-17-47(9,58)40-26-10-11-30-45(7)14-13-31(44(5,6)29(45)12-15-46(30,8)48(26)20-49(40,67-25)60-21-48)64-41-34(55)37(27(52)19-59-41)65-43-36(57)39(33(54)28(18-50)63-43)66-42-35(56)38(62-24(4)51)32(53)23(3)61-42/h16,23,25-43,50,52-58H,10-15,17-21H2,1-9H3

InChI Key

DPKBVIDMZOJSPB-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(COC(C3O)OC4CCC5(C6CCC7C8C(CC(OC89CC7(C6(CCC5C4(C)C)C)CO9)C=C(C)C)(C)O)C)O)CO)O)O)OC(=O)C)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(COC(C3O)OC4CCC5(C6CCC7C8C(CC(OC89CC7(C6(CCC5C4(C)C)C)CO9)C=C(C)C)(C)O)C)O)CO)O)O)OC(=O)C)O

synonyms

3-O-acetylrhamnopyranosyl-1-3-glucopyranosyl-1-3-arabinopyraosyl-1-3-jujubogenin
zizyphoiside C

Origin of Product

United States

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